PTH-valine
Overview
Description
Mechanism of Action
Target of Action
PTH-valine, also known as Phenylthiohydantoin-valine, primarily targets the parathyroid hormone receptor (PTHR1) . PTHR1 is a seven transmembrane domain-containing, G protein-coupled receptor (GPCR) that mediates the actions of PTH in bone and kidney cells .
Mode of Action
This compound interacts with PTHR1 via a “two-site” mechanism . The C-terminal portion of the bioactive PTH peptide interacts with the amino-terminal extracellular domain (ECD) of the PTHR1 to establish binding affinity. The N-terminal portion of the ligand interacts with the transmembrane domain (TMD) region of the receptor to induce receptor activation and signal transduction .
Biochemical Pathways
The activated PTHR1 couples strongly to the cAMP/PKA signaling pathway, but can also couple to other pathways, including the PLC/IP3/PKC and ERK-1/2 pathways . The agonist-bound PTHR1 couples efficiently to several signal transduction pathways, including the cAMP/PKA and PLC/IP3/PKC pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 23432 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the fine regulation of serum calcium concentration on a minute-to-minute basis . This is achieved by the acute effects of the hormone on calcium resorption in bone and calcium reabsorption in the kidney . The phosphate mobilized from bone is excreted into the urine by means of the hormone’s influence on renal phosphate handling .
Biochemical Analysis
Biochemical Properties
The interactions between valine and other branched-chain amino acids or aromatic amino acids are complex .
Cellular Effects
It’s also known that valine can influence cell function by minimizing the production of mitochondrial reactive oxygen species and maintaining oxidative phosphorylation and ATP rate during oxidative stress .
Molecular Mechanism
The parathyroid hormone (PTH) receptor type 1, a G protein-coupled receptor (GPCR), transmits signals to two hormone systems—PTH, endocrine and homeostatic, and PTH-related peptide (PTHrP), paracrine—to regulate different biological processes .
Temporal Effects in Laboratory Settings
At 4°C, PTH was more stable in EDTA plasma (at least 72 h) than serum (at least 24 h) .
Preparation Methods
Synthetic Routes and Reaction Conditions
PTH-valine can be synthesized through the Edman degradation process, which is a method used to sequence amino acids in a peptide . This process involves the reaction of phenyl isothiocyanate with the amino group of the terminal amino acid in a peptide, forming a phenylthiocarbamoyl derivative. This derivative is then cleaved to yield the PTH-amino acid .
Industrial Production Methods
In industrial settings, the production of this compound involves high-performance liquid chromatography (HPLC) for the separation and identification of the compound . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
PTH-valine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its application in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as performic acid can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cysteic acid .
Scientific Research Applications
PTH-valine has a wide range of applications in scientific research:
Chemistry: Used in the sequencing of peptides and proteins through Edman degradation.
Biology: Plays a role in the study of protein structure and function.
Medicine: Utilized in the development of therapeutic proteins and peptides.
Industry: Employed in the large-scale production of amino acid derivatives for various applications.
Comparison with Similar Compounds
Similar Compounds
- PTH-DL-Lysine
- PTH-DL-Proline
- PTH-DL-Glutamic acid
- PTH-DL-Serine
Uniqueness
PTH-valine is unique due to its specific structure and the presence of the isopropyl group, which distinguishes it from other PTH-amino acids . This unique structure contributes to its specific reactivity and applications in various fields.
Properties
IUPAC Name |
3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)10-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIKHJHSVLQGGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952103 | |
Record name | 3-Phenyl-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4333-20-4, 29635-81-2 | |
Record name | 5-(1-Methylethyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4333-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-5-(1-Methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029635812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-5-(1-methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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